

# biological efficacy of (Tetrahydro-pyran-2-yl)-acetic acid compared to similar compounds

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## Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

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## Comparative Efficacy of Tetrahydropyran Derivatives in Biological Systems

A comprehensive analysis of the biological activities of tetrahydropyran-containing compounds, highlighting their therapeutic potential and the need for further investigation into specific analogues like **(Tetrahydro-pyran-2-yl)-acetic acid**.

### Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic molecules, underscoring its significance in medicinal chemistry and drug discovery. While a direct and comprehensive body of experimental data on the biological efficacy of "**(Tetrahydro-pyran-2-yl)-acetic acid**" is not readily available in publicly accessible literature, a comparative analysis of structurally similar compounds reveals a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory effects. This guide provides an objective comparison of the performance of various tetrahydropyran derivatives, supported by experimental data from published research, to offer insights into the potential therapeutic applications of this class of compounds.

The tetrahydropyran motif is considered a privileged structure due to its favorable pharmacological properties. It can act as a bioisostere for other cyclic systems and engage in hydrogen bonding, influencing the compound's overall bioactivity and pharmacokinetic profile.

# Comparative Biological Activities of Tetrahydropyran Derivatives

To contextualize the potential efficacy of "**(Tetrahydro-pyran-2-yl)-acetic acid**," this section summarizes the observed biological activities of various derivatives containing the tetrahydropyran core.

## Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of tetrahydropyran derivatives against various cancer cell lines. These compounds often exert their effects through diverse mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation.

Table 1: Anticancer Activity of Selected Tetrahydropyran Derivatives

Compound/Derivative Class	Cancer Cell Line	Assay Type	Efficacy Metric (e.g., IC <sub>50</sub> )	Reference
Novel Tetrahydropyran-Triazole Hybrids	HeLa, A549, SW1573, T-47D, WiDr, HBL-100	Proliferation Assay	Significant antiproliferative activity	[1]
Tetrahydrobenzo[b]pyran Derivatives	Ovarian Cancer Cell Lines	Cytotoxicity Assay	Exhibited antitumor activities	[2]
Tetralin-Pyrazoline Derivatives	HeLa, MCF-7	Anticancer Activity Assay	Compound 3a showed potent activity (IC <sub>50</sub> = 3.5 µg/mL for HeLa, 4.5 µg/mL for MCF-7)	[3]
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives	-	TGF-β Type I Receptor Inhibition	Potent inhibitors	

## Antiviral Activity

The tetrahydropyran ring is a key structural feature in several potent antiviral agents, particularly in the development of HIV protease inhibitors. The cyclic ether moiety can form crucial interactions within the enzyme's active site, leading to enhanced inhibitory activity.

Table 2: Antiviral Activity of Selected Tetrahydropyran Derivatives

Compound/Derivative Class	Virus	Target	Efficacy Metric (e.g., $K_i$ , $EC_{50}$ )	Reference
Fused Tetrahydropyran–Tetrahydrofuran (Tp–THF) Ligands	HIV-1	Protease	Potent inhibitors (e.g., GRL-0476, $K_i = 2.7$ pM, $IC_{50} = 0.5$ nM)	[4]
Tricyclic PI with Tetrahydrofuran rings	Multidrug-resistant HIV-1	Protease	Tenfold increase in antiviral activity compared to Darunavir	[4]
Epoxybenzooxocino[4,3-b]Pyridine Derivatives	SARS-CoV-2	Viral Replication	One derivative showed activity comparable to a pharmaceutical drug	[5]

## Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of tetrahydropyran derivatives. These compounds have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Selected Tetrahydropyran Derivatives

Compound/Derivative	Model	Key Findings	Reference
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)	Acetic acid-induced writhing, formalin, and tail-flick tests in mice	Exhibited antinociceptive effects involving the opioid system.	[6][7]
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20)	Paw edema and air pouch models in mice	Induced an antiedematogenic effect, reduced leukocyte migration, and decreased pro-inflammatory cytokines (TNF- $\alpha$ and IL-6).	[6][7][8]
cis-( $\pm$ )-acetate of 4-chloro-6-(naphthalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-dichlorophenylamine) phenyl (LS19)	Carrageenan- and bradykinin-induced paw edema in mice	Showed anti-inflammatory effects.	[9]
cis-( $\pm$ )-acetate of 4-chloro-6-(naphthalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-dichlorophenylamine) phenyl (LS19)	In vitro assays	Inhibited COX activity and reduced levels of TNF- $\alpha$ , IL-6, and nitric oxide in RAW 264.7 cells.	[9]
Pyrrole derivative with a tetrahydropyridine group	In vitro and in vivo models	Potent inhibitor of LPS-induced TNF $\alpha$ production.	[10]

## Experimental Protocols

The biological efficacy of the compounds listed above was determined using a variety of standard in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.

## General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Cell Plating:** Seed cells in a 96-well plate at a density of  $10^4$ – $10^5$  cells/well in 100  $\mu$ L of culture medium.[\[14\]](#)
- **Compound Treatment:** After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.[\[13\]](#)
- **Incubation:** Incubate the plate at 37°C for 2-4 hours to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[\[13\]](#)
- **Solubilization:** Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[\[13\]](#)
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[\[13\]](#)

## Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

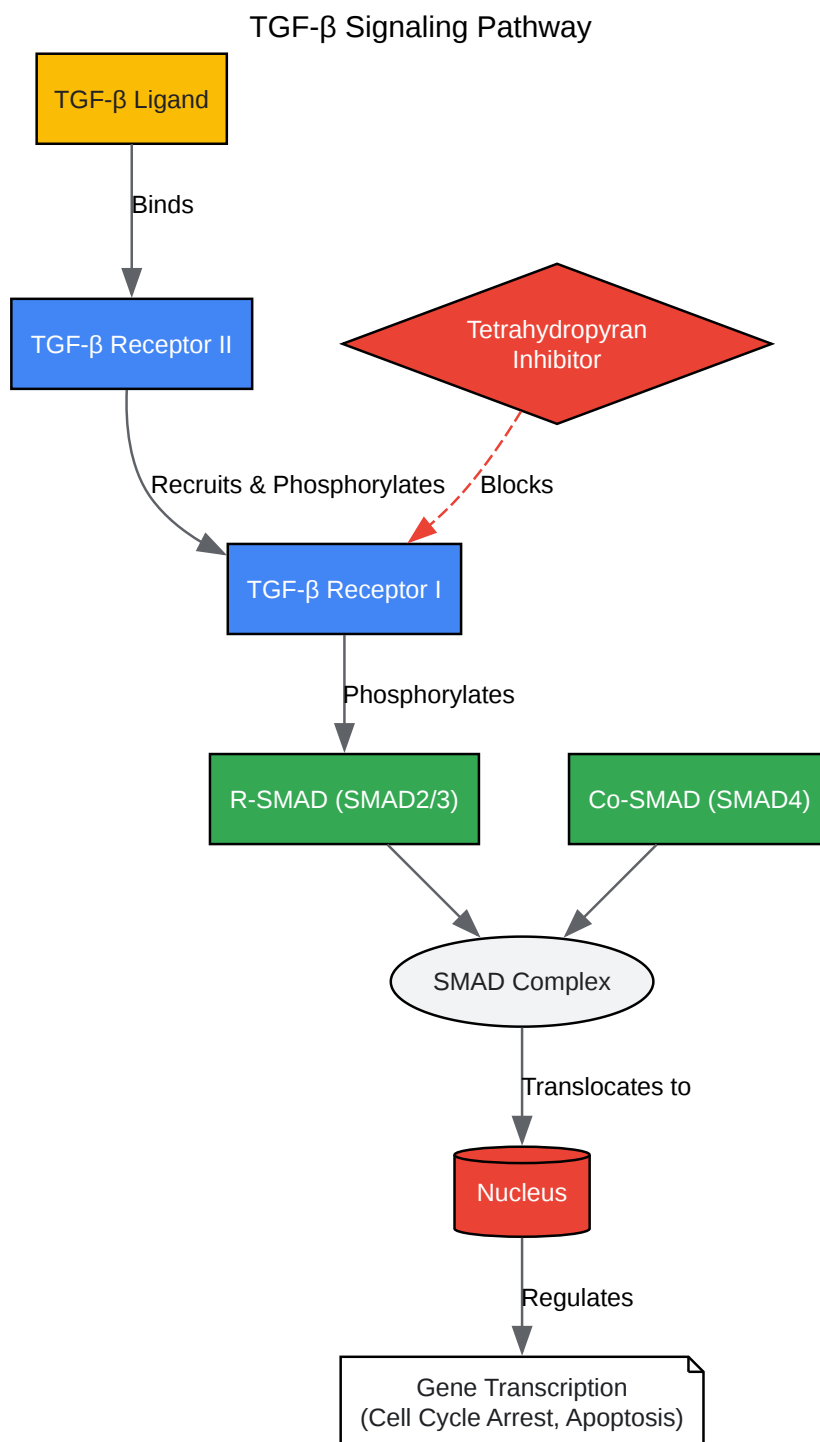
- **Cell Seeding:** Plate host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.[\[16\]](#)

- Virus Adsorption: Infect the cell monolayers with a known concentration of the virus in the presence and absence of various concentrations of the test compound. Incubate for 1-2 hours to allow for virus adsorption.[16]
- Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing agarose or Avicel) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death (plaques).[15]
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet.[15]
- Quantification: Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the untreated virus control.

## Signaling Pathways and Experimental Workflows

### TGF- $\beta$ Signaling Pathway

Some tetrahydropyran derivatives have been identified as inhibitors of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis.[19][20][21][22][23]



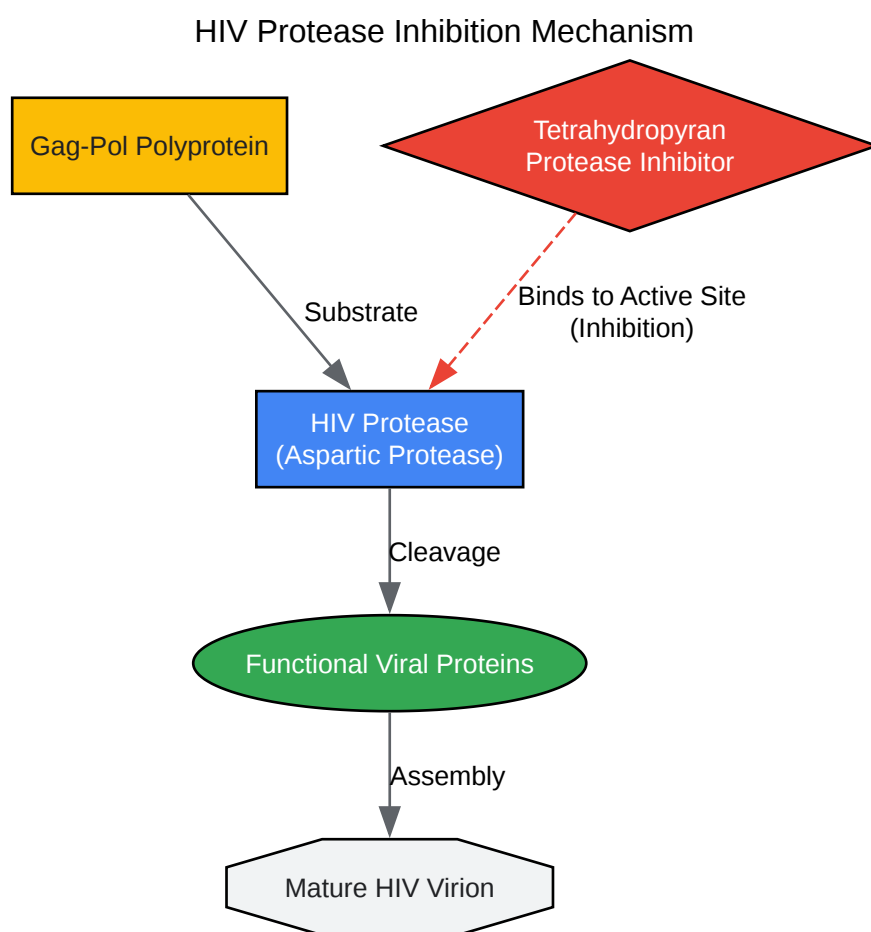
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Caption: TGF- $\beta$  signaling pathway and the point of inhibition by certain tetrahydropyran derivatives.

## HIV Protease Inhibition Mechanism

HIV protease is a critical enzyme for viral replication, cleaving polyproteins into functional viral proteins. Tetrahydropyran-containing protease inhibitors are designed to mimic the substrate and block the active site.[24][25][26][27][28]



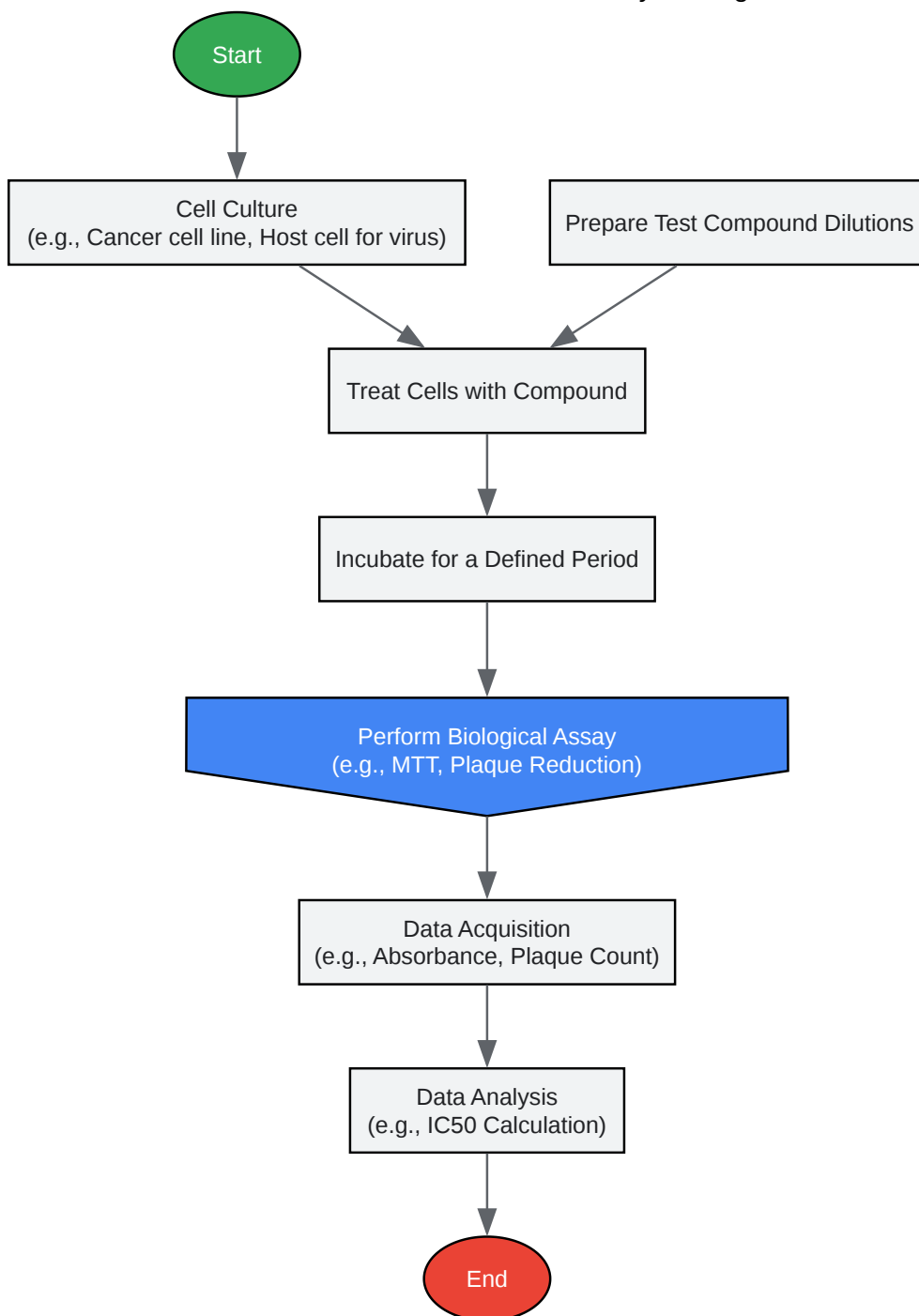
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Caption: Mechanism of HIV protease and its inhibition by tetrahydropyran-based drugs.

## General Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for assessing the biological efficacy of a novel compound in vitro.

## General Workflow for In Vitro Efficacy Testing

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Caption: A generalized workflow for evaluating the in vitro biological efficacy of a test compound.

## Conclusion

The tetrahydropyran scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating significant potential in anticancer, antiviral, and anti-inflammatory applications. While specific experimental data on the biological efficacy of "**(Tetrahydro-pyran-2-yl)-acetic acid**" remains elusive, the extensive research on related derivatives provides a strong rationale for its investigation. The comparative data presented in this guide underscore the diverse bioactivities of tetrahydropyran-containing molecules and highlight the importance of continued research to elucidate the structure-activity relationships within this chemical class. Further studies are warranted to synthesize and evaluate "**(Tetrahydro-pyran-2-yl)-acetic acid**" and its analogues to determine their specific biological targets and therapeutic potential.

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